RA839

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

作用机制

准备方法

RA839 通过一系列化学反应合成,包括吡咯烷环的形成以及磺酰胺基和萘基的连接 . 合成路线通常包括:

吡咯烷环的形成: 此步骤涉及在受控条件下适当前体的环化。

磺酰胺基的连接: 这涉及吡咯烷中间体与磺酰氯衍生物的反应。

萘基的连接: 此最后一步涉及磺酰胺基-吡咯烷中间体与萘基衍生物的偶联.

化学反应分析

RA839 会发生几种类型的化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,形成氧化衍生物。

还原: 还原反应可以用来修饰 this compound 上的官能团。

这些反应中常用的试剂包括过氧化氢之类的氧化剂,硼氢化钠之类的还原剂,以及用于取代反应的各种亲核试剂 . 由这些反应形成的主要产物取决于所使用的具体条件和试剂。

相似化合物的比较

RA839 在作为 Nrf2 激活剂的高选择性和效力方面是独一无二的 . 类似的化合物包括:

2-氰基-3,12-二氧代齐墩果-1,9-二烯-28-酸甲酯 (CDDO-Me): 另一种具有类似生物学效应的 Nrf2 激活剂.

萝卜硫素: 一种天然存在的化合物,也激活 Nrf2 信号通路.

巴多索隆甲酯: 一种合成的三萜类化合物,激活 Nrf2 并具有抗炎特性.

属性

IUPAC Name |

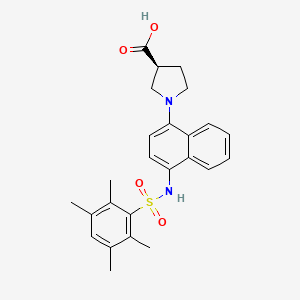

(3S)-1-[4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]naphthalen-1-yl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4S/c1-15-13-16(2)18(4)24(17(15)3)32(30,31)26-22-9-10-23(21-8-6-5-7-20(21)22)27-12-11-19(14-27)25(28)29/h5-10,13,19,26H,11-12,14H2,1-4H3,(H,28,29)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYWIQHJXAEJOD-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)N4CCC(C4)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)N4CC[C@@H](C4)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does RA839 interact with its target and what are the downstream effects?

A: this compound binds non-covalently to the Kelch-like ECH-associated protein 1 (Keap1), specifically within the Nrf2-interacting Kelch domain. [] This interaction disrupts the Keap1-Nrf2 complex, preventing Nrf2 degradation and leading to its accumulation. [] As a transcription factor, Nrf2 translocates to the nucleus and induces the expression of cytoprotective genes, including antioxidant enzymes like glutathione peroxidase 3 (GPX3). [, ] This activation of the Nrf2 pathway contributes to cellular protection against oxidative stress. []

Q2: What is the structural characterization of this compound?

A: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data of this compound, its chemical structure is described as (3s)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-Yl)pyrrolidine-3-Carboxylic Acid. [] Further information regarding its structural characterization would require consulting the full research articles or supplementary materials.

Q3: What evidence supports the in vitro and in vivo efficacy of this compound?

A3: Several studies highlight the efficacy of this compound:

- In vitro: In bone marrow-derived macrophages, this compound (at 10 μM) significantly regulated gene expression, activating pathways linked to Nrf2 signaling. [] It also prevented the induction of inducible nitric-oxide synthase (iNOS) expression and nitric oxide release in response to lipopolysaccharides in macrophages. [] This effect was similar to activating Nrf2 by silencing Keap1 or using the compound CDDO-Me. []

- In vivo: this compound acutely induced Nrf2 target gene expression in the livers of mice. []

Q4: What are the potential applications of this compound?

A4: Based on its mechanism of action and demonstrated efficacy, this compound shows promise as a tool compound for:

- Studying Nrf2 biology: Its selective inhibition of the Keap1/Nrf2 interaction makes it valuable for investigating the role of the Nrf2 pathway in various biological processes. []

- Developing therapeutics targeting oxidative stress: The activation of Nrf2 by this compound and its protective effects against oxidative damage suggest its potential in treating diseases with an underlying oxidative stress component. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B610319.png)

![(4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B610328.png)